molecular formula C20H21N3O3S B5678326 8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide

8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide

Cat. No. B5678326
M. Wt: 383.5 g/mol
InChI Key: SJDJVADIIIAHOW-UHFFFAOYSA-N
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Description

This compound is part of a class of synthetic molecules that have been explored for their diverse chemical and physical properties. Its structure incorporates elements like methoxy, methyl, thienyl, pyrazole, and chromanecarboxamide moieties, suggesting its potential for varied biological activities and chemical reactivity.

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical processes, including esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions. These methods highlight the complexity and precision required in synthesizing such intricate molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

Compounds with similar structures have been analyzed using techniques like X-ray crystallography, NMR, and FT-IR spectroscopy. These analyses reveal detailed information about the molecular geometry, including bond lengths, angles, and the three-dimensional arrangement of atoms (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from similar molecules, which engage in hydrogen bonding, nucleophilic attacks, and other intermolecular interactions. Such reactions contribute to the formation of complex supramolecular structures and influence the compound's chemical behavior (Kumara et al., 2018).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of similar compounds are crucial for their practical applications. These properties are often determined experimentally through methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and photostability, are essential for understanding the compound's behavior in different environments. Studies involving density functional theory (DFT) calculations can provide insights into the electronic structure and potential reactivity patterns (Halim & Ibrahim, 2022).

properties

IUPAC Name

8-methoxy-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23(11-15-10-16(22-21-15)18-7-4-8-27-18)20(24)14-9-13-5-3-6-17(25-2)19(13)26-12-14/h3-8,10,14H,9,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDJVADIIIAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2=CC=CS2)C(=O)C3CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide

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